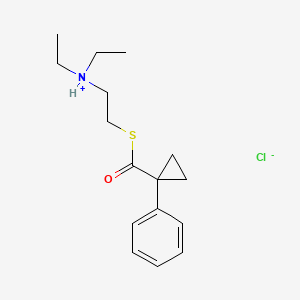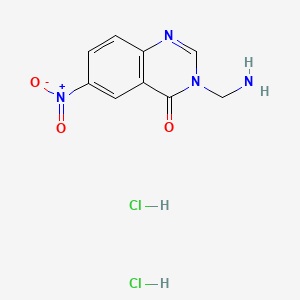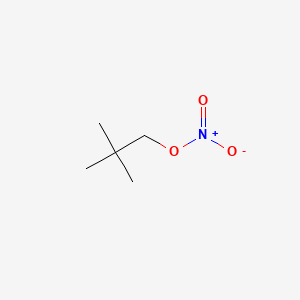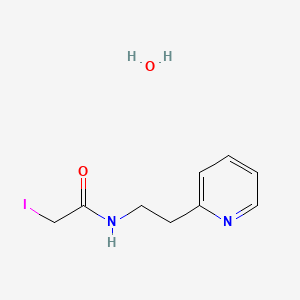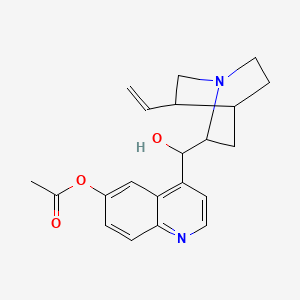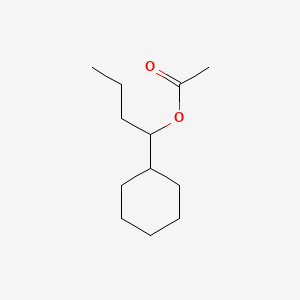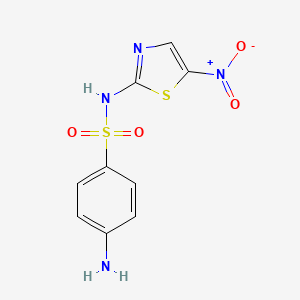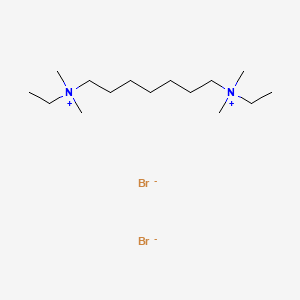
Ammonium, heptamethylenebis(ethyldimethyl-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is a quaternary ammonium compound with the molecular formula C15H36Br2N2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its two positively charged nitrogen atoms, which are balanced by two bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide typically involves the quaternization of a tertiary amine. One common method is the reaction of N,N,N’,N’-tetramethylheptane-1,7-diamine with ethyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo quaternization, and the product is continuously extracted and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide primarily undergoes substitution reactions due to the presence of its quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include aqueous or alcoholic solvents and mild heating.
Ion-Exchange Reactions: These reactions occur in the presence of ion-exchange resins or in aqueous solutions with competing ions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, when reacted with hydroxide ions, the product is the corresponding alcohol. When reacted with other halides, the product is the corresponding quaternary ammonium halide.
Wissenschaftliche Forschungsanwendungen
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membranes due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of detergents and disinfectants.
Wirkmechanismus
The mechanism of action of ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This action is primarily due to the surfactant properties of the quaternary ammonium group, which interacts with the lipid components of the membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-diethyl-N,N,N’,N’-tetramethylheptane-1,7-diaminium dibromide
- N,N’-Diaethyl-N,N,N’,N’-tetramethyl-N,N’-heptandiyl-di-ammonium,Dibromid
- N,N’-diethyl-N,N,N’,N’-tetramethyl-N,N’-heptanediyl-di-ammonium,dibromide
Uniqueness
Ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium dibromide is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and phase transfer catalyst. Its ability to disrupt cell membranes also sets it apart from other quaternary ammonium compounds, making it a valuable antimicrobial agent .
Eigenschaften
CAS-Nummer |
63982-05-8 |
|---|---|
Molekularformel |
C15H36Br2N2 |
Molekulargewicht |
404.27 g/mol |
IUPAC-Name |
ethyl-[7-[ethyl(dimethyl)azaniumyl]heptyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C15H36N2.2BrH/c1-7-16(3,4)14-12-10-9-11-13-15-17(5,6)8-2;;/h7-15H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SCRFQUYFINSIFB-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCCCCCC[N+](C)(C)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)

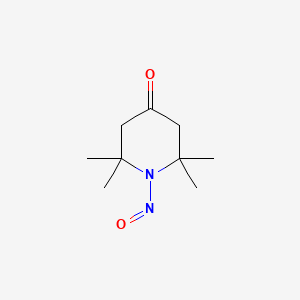
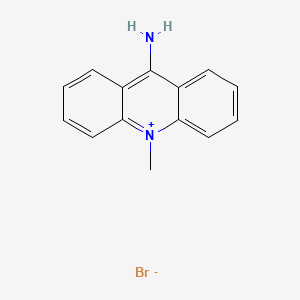

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
